N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide - 2248003-60-1

N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide

Catalog Number: EVT-260446
CAS Number: 2248003-60-1
Molecular Formula: C24H26FN7O3
Molecular Weight: 479.5164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD 3229 is an inhibitor of c-Kit-driven cell proliferation. It selectively inhibits growth of c-Kit mutant (GI50s = 1-971 nM) and PDGFR mutant (GI50s = 1-22 nM) Ba/F3 cell lines over Ba/F3 cell lines expressing Tel-KDR/VEGFR2 (GI50 = 1,378 nM). AZD 3229 (20 mg/kg twice per day) induces tumor regression in a Ba/F3 mouse xenograft model and a mouse allograft model using Ba/F3 cells expressing KIT-exon 11 del/V654A, a common mutation in gastrointestinal stromal tumors (GIST).
AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. AZD3229 demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. AZD3229 demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.

The target compound, N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide, also known as AZD3229, is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors (GIST) . The following compounds are structurally related to AZD3229 and have been investigated in the context of GIST treatment.

Imatinib

  • Compound Description: Imatinib is a first-line tyrosine kinase inhibitor used in GIST treatment. It revolutionized GIST treatment but suffers from resistance development due to secondary KIT/PDGFRα mutations .
  • Relevance: Imatinib serves as a benchmark for comparing the potency and efficacy of novel KIT inhibitors like AZD3229. AZD3229 demonstrates significantly higher potency against a wider range of KIT mutations compared to imatinib .

Sunitinib

  • Relevance: AZD3229 exhibits a superior potency and selectivity profile compared to sunitinib, demonstrating activity against a broader range of KIT/PDGFRα mutations with reduced off-target effects like hypertension .

Regorafenib

  • Compound Description: Regorafenib is a third-line treatment option for GIST with similar limitations to sunitinib regarding efficacy against specific KIT/PDGFRα mutations and side effects like hypertension .
  • Relevance: Similar to sunitinib, AZD3229 offers improved potency and selectivity compared to regorafenib, making it a potentially better treatment option for GIST with a wider range of mutations .

Avapritinib (BLU-285)

  • Compound Description: Avapritinib is a type I kinase inhibitor specifically developed to target the imatinib-resistant PDGFRA D842V mutation. It effectively inhibits this mutation in vitro and clinically .
  • Relevance: While both are potent KIT inhibitors, AZD3229 and avapritinib differ in their target selectivity and clinical indications. Avapritinib primarily targets the PDGFRA D842V mutation, while AZD3229 demonstrates broader activity against various KIT and PDGFRα mutations .

Ripretinib (DCC-2618)

  • Compound Description: Ripretinib is another novel kinase inhibitor investigated for its activity against different PDGFRA mutations, including those resistant to imatinib .
  • Relevance: Both AZD3229 and ripretinib represent newer-generation KIT inhibitors with broader activity profiles compared to earlier treatments like imatinib. The exact differences in their activity against specific mutations require further investigation .

Crenolanib

  • Compound Description: Crenolanib is a tyrosine kinase inhibitor tested against various PDGFRA mutations, including those found in myxoid glioneuronal tumors .
  • Relevance: Both AZD3229 and crenolanib show activity against PDGFRA mutations, highlighting their potential in treating GIST and other cancers driven by these mutations .

AZD3229-analogue (compound 23)

  • Compound Description: This compound is structurally similar to AZD3229 and has been co-crystallized with the kinase domain of human c-KIT and KDR (VEGFR2) .
  • Relevance: The structural information obtained from the co-crystal structures provides valuable insights into the binding mode of AZD3229 and its analogs with KIT and potentially explains its selectivity profile .

AZD3229-analogue (compound 18)

  • Compound Description: This is another analog of AZD3229, co-crystallized with the human c-KIT kinase domain .
  • Relevance: Similar to compound 23, this analog contributes to understanding the structural basis of AZD3229's interaction with KIT and aids in further drug design efforts .

AZD3229-analogue (compound 35)

  • Compound Description: This analog of AZD3229 has been co-crystallized with the kinase domain of human KDR (VEGFR2) .
  • Relevance: The co-crystal structure helps elucidate the binding interactions between AZD3229 analogs and KDR, potentially explaining the reduced off-target activity of AZD3229 on VEGFR2 compared to other KIT inhibitors .

Properties

CAS Number

2248003-60-1

Product Name

N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide

IUPAC Name

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide

Molecular Formula

C24H26FN7O3

Molecular Weight

479.5164

InChI

InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29)

InChI Key

FLJOFQUXYAWOPE-UHFFFAOYSA-N

SMILES

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F

Solubility

Soluble in DMSO

Synonyms

AZD3229; AZD-3229; AZD 3229;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.